4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-hexyl-6-methyl-2-pyrimidinamine with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide can be compared with other sulfonamides such as:
Sulfamerazine: Similar in structure but with a different pyrimidine substitution pattern, leading to variations in biological activity and solubility.
Sulfamethazine: Another sulfonamide with a different substitution pattern, commonly used in veterinary medicine.
Sulfadiazine: Known for its use in treating bacterial infections, particularly in combination with other antibiotics.
Properties
CAS No. |
109036-89-7 |
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Molecular Formula |
C17H24N4O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-amino-N-(4-hexyl-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H24N4O2S/c1-3-4-5-6-7-15-12-13(2)19-17(20-15)21-24(22,23)16-10-8-14(18)9-11-16/h8-12H,3-7,18H2,1-2H3,(H,19,20,21) |
InChI Key |
KYRCCWKTPWMTSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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